molecular formula C12H16ClNO3 B6196673 methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride CAS No. 2680531-53-5

methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride

Cat. No.: B6196673
CAS No.: 2680531-53-5
M. Wt: 257.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and subsequent esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

2680531-53-5

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.